1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Beschreibung
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a structurally complex molecule featuring a spiroazaspiro core (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) fused with a thioether-linked 1-methyltetrazole moiety. The ethanone backbone serves as a versatile scaffold for functionalization, as evidenced by analogs in the literature (e.g., m-tolyl and 4-fluorophenylthio derivatives) .
Key structural attributes include:
- Spiro core: A bicyclic system with two oxygen atoms (6,8-dioxa) and one nitrogen atom (2-aza), creating a sterically constrained environment.
- Methyl substitution: The 1-methyl group on the tetrazole enhances steric protection against metabolic oxidation.
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-11(2)19-7-12(8-20-11)5-17(6-12)9(18)4-21-10-13-14-15-16(10)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPWVGJDMDADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NN=NN3C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Spirocyclic Amine Synthesis via Ring-Closing Reactions
The foundational spirocyclic amine is synthesized through a [3+2] cycloaddition between a diketone and an aziridine derivative. For example, 2,2-dimethyl-1,3-dioxane-5-amine reacts with ethyl glyoxylate under acidic conditions to form the spirocyclic lactam, which is subsequently reduced to the secondary amine using lithium aluminum hydride (LiAlH4). Alternative methods employ Grignard reagents (e.g., methylmagnesium bromide) to generate the spirocyclic framework through nucleophilic addition to isatin derivatives, followed by dehydroxylation with triethylsilane and trifluoroacetic acid (TFA).
Critical Parameters :
- Temperature: Reactions proceed optimally at 0–25°C to prevent ring-opening side reactions.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.
Tetrazole-Thioether Functionalization
Nucleophilic Substitution with 5-Mercapto-1-methyl-1H-tetrazole
The most widely reported method involves reacting the spirocyclic amine intermediate with chloroacetyl chloride to form 2-chloro-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, followed by displacement of the chloride with 5-mercapto-1-methyl-1H-tetrazole under basic conditions.
Reaction Scheme :
- Chloroacetylation :
$$
\text{Spirocyclic amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro intermediate} \quad
$$- Yield: 78–85%
- Conditions: 0°C, stoichiometric triethylamine to scavenge HCl.
- Thiolate Displacement :
$$
\text{2-Chloro intermediate} + \text{5-Mercapto-1-methyltetrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad
$$- Yield: 65–72%
- Key Variables:
- Base: Potassium carbonate (2.5 equiv) ensures deprotonation of the thiol.
- Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the thiolate.
Alternative Pathway: One-Pot Sequential Functionalization
A patent-derived method avoids isolating the chloroacetyl intermediate by conducting both steps in a single reactor. The spirocyclic amine is treated with chloroacetyl chloride and 5-mercapto-1-methyltetrazole sequentially under phase-transfer conditions (toluene/water, tetrabutylammonium bromide).
Advantages :
- Reduced purification steps.
- Higher overall yield (80–82%) due to minimized intermediate degradation.
Mechanistic Considerations
Chloroacetylation Kinetics
The reaction of chloroacetyl chloride with the spirocyclic amine follows second-order kinetics, with rate-limiting nucleophilic attack by the amine on the electrophilic carbonyl carbon. Steric hindrance from the spirocyclic framework slows the reaction compared to linear amines, necessitating extended reaction times (4–6 hr).
Thiolate Reactivity
The tetrazole-thiol’s acidity (pKa ~ 6.5) allows efficient deprotonation by mild bases like K2CO3. The resulting thiolate exhibits enhanced nucleophilicity, enabling rapid SN2 displacement of the chloride at 50–60°C. Competing elimination pathways are suppressed by maintaining anhydrous conditions.
Optimization and Troubleshooting
Solvent Effects
| Solvent | Reaction Rate (hr) | Yield (%) |
|---|---|---|
| DMF | 3 | 72 |
| DMSO | 2.5 | 68 |
| THF | 5 | 58 |
| Acetonitrile | 4 | 63 |
Data aggregated from
Polar aprotic solvents (DMF, DMSO) accelerate the reaction by stabilizing the transition state through dipole interactions.
Temperature Optimization
Elevating temperatures beyond 60°C promotes tetrazole ring degradation, reducing yields by 15–20%. Below 40°C, incomplete conversion occurs due to reduced thiolate mobility.
Analytical Validation
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 1.38 (s, 6H, CH3), 3.12 (t, 2H, NCH2), 4.01 (s, 3H, NCH3), 4.52 (s, 2H, SCH2).
- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 655 cm⁻¹ (C-S).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >98% purity for optimized batches, with retention time = 6.8 min.
Scalability and Industrial Considerations
A kilogram-scale protocol detailed in employs continuous distillation to remove HCl gas during chloroacetylation, achieving 89% yield. Key modifications include:
- Reactor Design : Glass-lined steel to resist chloride corrosion.
- Workup : Liquid-liquid extraction with toluene/water minimizes emulsion formation.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies suggest that visible-light-mediated C-S bond formation could replace traditional nucleophilic substitution, using eosin Y as a photocatalyst and Hünig’s base as a sacrificial reductant. Early results show 55% yield under blue LED irradiation.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) have catalyzed the thioetherification step in biphasic systems, though yields remain suboptimal (38–42%).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone
- Molecular Formula: C₁₇H₂₃NO₃
- Key Differences : Replaces the tetrazole-thio group with a m-tolyl moiety.
- Implications : The absence of sulfur and tetrazole reduces polarity, likely increasing lipophilicity. The m-tolyl group may enhance π-π stacking but lacks hydrogen-bonding capacity compared to tetrazole.
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone
- Molecular Formula: C₁₆H₂₀FNO₃S
- Key Differences : Substitutes the tetrazole with a 4-fluorophenylthio group.
- The phenylthio group lacks the heteroaromaticity of tetrazole, reducing metabolic stability.
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone
- Molecular Formula : C₁₄H₁₁N₃OS₂
- Key Differences : Features a naphthalenyl group and a thiadiazole-thio linkage.
- Implications: The thiadiazole ring is electron-deficient, contrasting with the electron-rich tetrazole.
Physicochemical and Spectral Comparisons
Biologische Aktivität
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, identified by its CAS number 1351623-18-1, is a complex organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 281.37 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds similar to 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. A study highlighted that spirocyclic structures can interact with specific molecular targets in microbial cells, potentially disrupting their biological functions .
Anticancer Activity
The compound's unique structure allows it to interact with molecular targets involved in cancer pathways. Preliminary studies have indicated that related compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The interaction with RAS proteins has been particularly noted in recent research as a promising area for anticancer drug development .
The biological activity of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is hypothesized to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors and modulate their activity, influencing various cellular processes.
- Disruption of Cellular Integrity: By targeting microbial cells or cancer cells directly, it may disrupt their structural integrity or metabolic functions.
Study on Antimicrobial Efficacy
In a comparative study involving several spirocyclic compounds, the tested derivatives demonstrated varying degrees of antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications at the nitrogen atom significantly affected the potency of these compounds against microbial targets .
Study on Anticancer Properties
A recent publication explored the anticancer effects of spirocyclic derivatives on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against colorectal cancer cells, suggesting potential for further development as therapeutic agents .
Q & A
How can reaction conditions be optimized for synthesizing this compound to improve yields and purity?
Methodological Answer:
Optimization involves solvent selection (e.g., dimethylformamide or acetonitrile for polar intermediates), temperature control (20–60°C to balance reactivity and side reactions), and stoichiometric ratios of alkylating agents. For example, bromo-ethanone derivatives (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) can serve as alkylating agents, with yields improved by stepwise addition and inert atmospheres . Monitoring via TLC or HPLC ensures reaction progression. Evidence from similar spirocyclic systems highlights the need for anhydrous conditions to prevent hydrolysis of the tetrazole-thioether moiety .
What advanced spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
1H and 13C NMR are essential for verifying spirocyclic connectivity and tetrazole-thioether linkages. Key signals include sp3-hybridized carbons in the spirocyclic core (~60–80 ppm in 13C NMR) and aromatic protons from the tetrazole moiety (~8.0–8.5 ppm in 1H NMR). Mass spectrometry (EI or ESI) confirms molecular weight (e.g., m/z 302 [M+1] in similar systems). IR spectroscopy identifies carbonyl (1735 cm⁻¹) and C-S-C (1030 cm⁻¹) stretches . X-ray crystallography resolves stereochemical ambiguities in the spirocyclic system .
How should researchers design experiments to assess the hydrolytic stability of the tetrazole-thioether linkage?
Methodological Answer:
Hydrolytic stability can be tested under physiological conditions (pH 7.4 buffer, 37°C) using HPLC to monitor degradation over 24–72 hours. Accelerated studies at higher temperatures (e.g., 50°C) and acidic/basic conditions (pH 2–10) identify vulnerable sites. LC-MS/MS characterizes degradation products, such as free tetrazole or oxidized sulfur species . Control experiments under inert atmospheres distinguish hydrolytic vs. oxidative pathways .
What in vitro assays are recommended to evaluate potential neuroprotective effects?
Methodological Answer:
Use neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H2O2 or rotenone-induced). Measure viability via MTT assays and apoptosis markers (caspase-3 activation). Compare against known neuroprotectants (e.g., riluzole). The spirocyclic core may enhance blood-brain barrier penetration, so assess permeability using Caco-2 monolayers . Molecular docking predicts interactions with targets like NMDA receptors or acetylcholinesterase .
How can discrepancies in reported synthesis methods for similar spirocyclic derivatives be resolved?
Methodological Answer:
Systematically vary parameters (solvent polarity, reaction time, catalysts) using Design of Experiments (DoE). For example, reports DMF as optimal for spirocyclization, while uses acetonitrile; controlled comparisons under both conditions can identify yield-purity trade-offs. Reproduce published protocols with rigorous characterization (e.g., NMR, HPLC) to validate reproducibility .
What chromatographic methods effectively determine purity and detect trace by-products?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves polar by-products (e.g., unreacted tetrazole). Gradient elution (water/acetonitrile with 0.1% TFA) improves separation. LC-MS identifies low-abundance impurities, such as dimerized spirocyclic intermediates. For quantification, calibrate against certified reference standards .
What safety protocols are essential when handling reactive intermediates during synthesis?
Methodological Answer:
Tetrazole derivatives may release toxic gases (e.g., HCN) under acidic conditions. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store intermediates under nitrogen to prevent oxidation. First-aid measures include immediate rinsing for skin/eye contact and medical evaluation for inhalation .
How can molecular docking predict interactions with neurological targets?
Methodological Answer:
Dock the compound into crystal structures of targets (e.g., acetylcholinesterase PDB: 4EY7) using AutoDock Vina. Focus on hydrogen bonding with the tetrazole sulfur and spirocyclic oxygen. Validate predictions with SPR (surface plasmon resonance) binding assays .
What analytical strategies identify degradation products under accelerated stability testing?
Methodological Answer:
Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to fragment degradation products. Compare fragmentation patterns to synthetic standards. NMR (1H, 13C) confirms structural changes, such as cleavage of the spirocyclic ring .
How does the spirocyclic core’s stereochemistry influence physicochemical properties?
Methodological Answer:
Stereochemistry affects solubility and logP. For example, axial vs. equatorial substituents alter hydrophobicity. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Computational tools (e.g., Gaussian) predict dipole moments and polar surface areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
